

Application Note: Quantification of Ethyl Methyl Disulfide in Wine

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Compound of Interest

Compound Name: Ethyl methyl disulfide

Cat. No.: B1330212

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A Robust Method Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Sulfur Chemiluminescence Detection (HS-SPME-GC-SCD)

Introduction: The Double-Edged Sword of Sulfur Compounds in Wine

Volatile sulfur compounds (VSCs) are a pivotal class of molecules that profoundly influence the sensory profile of wine.^[1] At trace concentrations, they can introduce desirable complexity, contributing to the sought-after "flinty" or "truffle" notes in aged wines.^{[2][3]} However, when their concentrations exceed sensory thresholds, they are responsible for significant aromatic defects, often described as "reductive" off-odors like rotten egg, cooked cabbage, or burnt rubber.^{[2][4]}

Ethyl methyl disulfide (EMDS) is one such disulfide that can be formed in wine, typically through the oxidation of its precursor thiols, methanethiol and ethanethiol.^{[2][3]} Its presence, even at low µg/L levels, can impart unpleasant onion-like or cabbage-like aromas. Accurate and sensitive quantification of EMDS is therefore critical for winemakers, enabling them to diagnose potential aromatic faults, optimize winemaking practices (such as nutrient management and aeration), and take corrective actions to ensure product quality.^[5]

The analysis of EMDS presents a significant challenge due to its high volatility, low concentration, and the chemical complexity of the wine matrix.^{[1][6]} Direct injection methods lack the required sensitivity, while traditional extraction techniques can be time-consuming and

prone to artifact formation. This application note details a robust, sensitive, and highly selective method for the quantification of EMDS in wine, employing Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis using Gas Chromatography (GC) with a Sulfur Chemiluminescence Detector (SCD).^{[7][8][9]}

Principles of the Analytical Methodology

The chosen methodology combines the advantages of a solvent-free extraction technique with a highly selective detection system, providing an optimal solution for trace-level sulfur analysis in a complex matrix.

Headspace Solid-Phase Microextraction (HS-SPME)

SPME is an equilibrium-based preconcentration technique that is rapid, simple, and amenable to automation.^{[9][10]} A fused silica fiber coated with a stationary phase is exposed to the headspace above the wine sample. Volatile analytes, including EMDS, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

The key to this technique is achieving equilibrium, which is influenced by factors such as temperature, extraction time, and the composition of the wine matrix.^[11] The high ethanol content and other volatile and non-volatile compounds in wine can significantly affect the partitioning of VSCs, making it essential to use a matrix-matched calibration or an appropriate internal standard for accurate quantification.^{[5][12]} The "salting-out" effect, achieved by adding sodium chloride to the sample, is employed to decrease the solubility of EMDS in the aqueous phase and promote its transfer into the headspace, thereby enhancing extraction efficiency.

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

Following extraction, the SPME fiber is thermally desorbed in the hot GC injector, transferring the analytes onto the analytical column for separation. The Sulfur Chemiluminescence Detector (SCD) offers unparalleled selectivity and sensitivity for sulfur-containing compounds.^[13]

The mechanism of the SCD involves the high-temperature combustion of column effluent, which converts all sulfur-containing molecules into sulfur monoxide (SO). This SO is then reacted with ozone (O₃) in a reduced-pressure chamber. This reaction produces excited sulfur

dioxide (SO_2^*), which rapidly decays to its ground state, emitting light (chemiluminescence) in the process.



The intensity of the emitted light is directly proportional to the amount of sulfur entering the detector. This provides two major advantages:

- **High Selectivity:** The detector is virtually blind to non-sulfur-containing compounds, eliminating interferences from the complex wine matrix.[\[13\]](#)
- **Equimolar Response:** The detector's response is proportional to the number of sulfur atoms in the molecule. This simplifies quantification and improves accuracy.[\[13\]](#)

The combination of SPME's efficient preconcentration with GC-SCD's selective detection provides a powerful tool for the reliable quantification of EMDS at levels well below its sensory threshold.[\[7\]](#)[\[8\]](#)

Detailed Experimental Protocol

Reagents and Materials

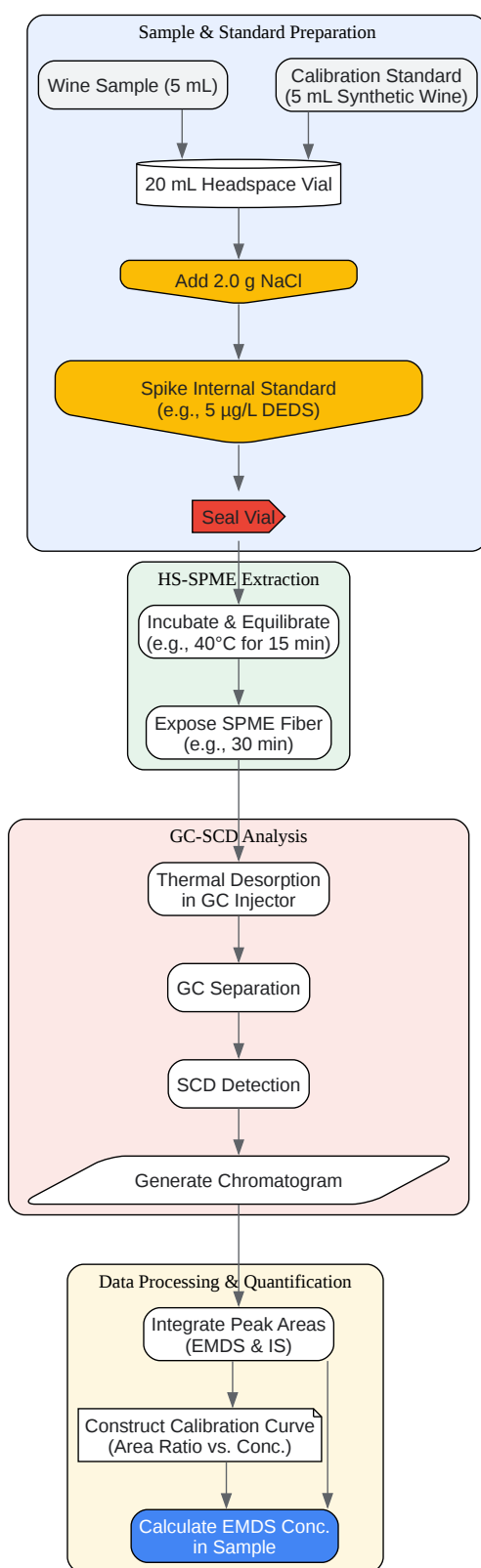
- **Standards:** **Ethyl methyl disulfide** (CAS 624-91-9), Diethyl disulfide (DEDS, CAS 110-81-6) for use as an internal standard (IS).
- **Solvents:** Methanol (HPLC grade).
- **Synthetic Wine:** 12% (v/v) ethanol, 5 g/L tartaric acid in deionized water, pH adjusted to 3.5 with NaOH.
- **Salt:** Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile impurities.
- **Equipment:**
 - Gas chromatograph with SCD (e.g., Agilent 355 SCD)[\[13\]](#)[\[14\]](#)
 - Autosampler with SPME fiber holder

- SPME Fiber: 50/30 μ m Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- Standard laboratory glassware and analytical balance

Preparation of Standard Solutions

- Primary Stock Solutions (1000 mg/L): Accurately weigh ~10 mg of pure EMDS and DEDS standards into separate 10 mL volumetric flasks. Dissolve and make up to volume with methanol. Store at -20°C.
- Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with methanol.
- Calibration Standards (0.1 - 20 μ g/L):
 - In a series of 20 mL headspace vials, add 5.0 mL of synthetic wine.
 - Spike each vial with the appropriate volume of EMDS working standard solution to achieve final concentrations covering the expected range in wine (e.g., 0.1, 0.5, 1, 5, 10, 20 μ g/L).
 - Spike each vial (including the blank) with the DEDS internal standard working solution to a constant final concentration (e.g., 5 μ g/L).

Analytical Workflow Diagram



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Caption: Automated workflow for EMDS quantification in wine.

Sample Preparation and HS-SPME Protocol

- Allow wine samples to equilibrate to room temperature.
- Using a volumetric pipette, transfer 5.0 mL of wine sample into a 20 mL headspace vial.
- Add 2.0 g of NaCl.
- Spike with the internal standard (DEDS) to a final concentration of 5 µg/L.
- Immediately seal the vial with a magnetic cap.
- Place the vial in the autosampler tray. The following steps are automated:
 - Incubation: Incubate the vial at 40°C for 15 minutes with agitation.
 - Extraction: Expose the DVB/CAR/PDMS fiber to the vial headspace for 30 minutes at 40°C.
 - Desorption: Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

GC-SCD Instrumental Parameters

All instrumental parameters should be optimized for the specific system in use. The following table provides a validated starting point.

Parameter	Condition
GC System	
Injector	Splitless mode, 250°C
SPME Desorption Time	5 min
Carrier Gas	Helium, constant flow at 1.2 mL/min
Column	DB-Sulfur SCD (30 m x 0.32 mm x 4.2 µm) or equivalent
Oven Program	40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min)
SCD System	
Detector Temp.	250°C
Burner Temp.	800°C
Ozone Flow	40 mL/min
Transfer Line Temp.	240°C

Data Analysis, Quantification, and Method Validation

Quantification

- **Peak Identification:** Identify the chromatographic peaks corresponding to EMDS and the internal standard (DEDS) based on their retention times, as determined from the analysis of individual standards.
- **Calibration Curve:** For the calibration standards, calculate the peak area ratio of the analyte to the internal standard ($\text{AreaEMDS} / \text{AreaIS}$). Plot this ratio against the known concentration of EMDS (µg/L). Perform a linear regression to obtain the calibration equation ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value > 0.995 is considered acceptable.[\[15\]](#)
- **Sample Calculation:** For each wine sample, calculate the peak area ratio ($\text{AreaEMDS} / \text{AreaIS}$). Use the calibration equation to determine the concentration of EMDS in the sample.

$$\text{ConcentrationEMDS } (\mu\text{g/L}) = ((\text{AreaEMDS} / \text{AreaIS}) - c) / m$$

Where:

- c is the y-intercept of the regression line
- m is the slope of the regression line

Method Performance Characteristics

The method should be validated to ensure its reliability.^{[15][16]} Key validation parameters are summarized below.

Parameter	Typical Performance	Description
Linearity (R^2)	> 0.995	Demonstrates a direct proportional relationship between detector response and concentration over a defined range.
Limit of Detection (LOD)	~0.05 µg/L	The lowest concentration of analyte that can be reliably distinguished from the background noise (Signal-to-Noise ratio of 3).
Limit of Quantification (LOQ)	~0.15 µg/L	The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of 10). [7] [8] [16]
Precision (RSD%)	< 10%	The relative standard deviation of replicate measurements, indicating the method's repeatability.
Accuracy (Recovery %)	90 - 110%	The closeness of the measured value to the true value, assessed by spiking a known concentration of EMDS into a wine sample.

Conclusion

This application note presents a comprehensive and robust protocol for the quantification of **ethyl methyl disulfide** in wine samples. The use of HS-SPME provides a simple, automated, and solvent-free method for sample preparation, effectively concentrating the volatile analyte from the complex wine matrix. The high selectivity and sensitivity of the Sulfur Chemiluminescence Detector ensure that EMDS can be accurately quantified at trace levels,

free from matrix interferences. This method provides oenologists and quality control laboratories with a reliable tool to monitor and manage the formation of reductive off-odors, ultimately leading to improved wine quality and consistency.

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